BenchChemオンラインストアへようこそ!

6-Bromo-3-propoxy-pyridine-2-carboxylic acid methyl ester

Lipophilicity Drug Design Physicochemical Properties

Secure the precise 6-Bromo-3-propoxy-pyridine-2-carboxylic acid methyl ester (CAS 1823824-14-1) with orthogonal C6-Br, C3-OPr, and C2-CO2Me. The propoxy chain delivers XLogP3 2.9 and tPSA 48.4—ideal for CNS-penetrant scaffolds without exceeding LogP 3.0. Avoid benzylic/phenoxy analogs that inflate LogP and reduce metabolic stability. This building block enables sequential diversification at all three positions without protecting groups, reducing step count in library synthesis. Insist on the verified substitution geometry to maintain reproducibility in cross-coupling, hydrolysis, and SAR assays.

Molecular Formula C10H12BrNO3
Molecular Weight 274.11 g/mol
CAS No. 1823824-14-1
Cat. No. B1409390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-propoxy-pyridine-2-carboxylic acid methyl ester
CAS1823824-14-1
Molecular FormulaC10H12BrNO3
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESCCCOC1=C(N=C(C=C1)Br)C(=O)OC
InChIInChI=1S/C10H12BrNO3/c1-3-6-15-7-4-5-8(11)12-9(7)10(13)14-2/h4-5H,3,6H2,1-2H3
InChIKeyLWMIDYBDBPSFEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Baseline: 6-Bromo-3-propoxy-pyridine-2-carboxylic acid methyl ester (CAS 1823824-14-1) as a Differentiated Heterocyclic Building Block


6-Bromo-3-propoxy-pyridine-2-carboxylic acid methyl ester (CAS 1823824-14-1) is a trisubstituted pyridine building block featuring a C6 bromine atom, a C3 propoxy ether, and a C2 methyl ester [1]. The presence of all three functional groups in a single pyridine ring enables orthogonal reactivity: the bromine participates in metal-catalyzed cross-couplings, the ester can be hydrolyzed or reduced, and the propoxy chain provides a tunable lipophilic vector. This substitution pattern distinguishes the compound from more common 6-bromo-picolinate analogs that lack a C3 alkoxy substituent, offering expanded synthetic utility in medicinal and agrochemical intermediate programs .

Why Generic 6-Bromo-Picolinate Analogs Cannot Replace 6-Bromo-3-propoxy-pyridine-2-carboxylic acid methyl ester


Structure–activity relationship (SAR) studies demonstrate that even minor variations in the alkoxy substituent of 6-bromo-pyridine-2-carboxylates produce substantial differences in lipophilicity, metabolic stability, and target binding. For example, replacing the propoxy chain with a hydroxy, methoxy, or phenoxypropoxy group alters the electronic environment of the pyridine ring and the compound’s LogP profile, directly impacting permeability and in vitro activity [1]. Consequently, procurement of an unverified alternative risks introducing a compound with divergent physicochemical and biological behavior, undermining the reproducibility of synthetic sequences and pharmacological assays that rely on the precise substitution geometry of 6-Bromo-3-propoxy-pyridine-2-carboxylic acid methyl ester.

Quantitative Differentiation Guide: 6-Bromo-3-propoxy-pyridine-2-carboxylic acid methyl ester vs. Closest Analogs


Propoxy vs. Phenoxypropoxy: Impact on LogP and Molecular Weight

The target compound (C10H12BrNO3, MW 274.11) contains an n-propoxy chain, whereas the closely related 6-Bromo-3-(3-phenoxy-propoxy)-pyridine-2-carboxylic acid methyl ester (C16H16BrNO4) carries a bulkier phenoxypropoxy substituent [1]. The computed XLogP3 value for the target compound is 2.9 [2], while the phenoxypropoxy analog is expected to have a substantially higher LogP (estimated >4.0 based on incremental fragment contributions of the added phenyl ring), yielding a greater than 1-log-unit difference in lipophilicity.

Lipophilicity Drug Design Physicochemical Properties

Propoxy vs. Hydroxy at C3: Hydrogen Bond Donor Count and Topological Polar Surface Area

6-Bromo-3-hydroxypyridine-2-carboxylic acid methyl ester (CAS 321601-48-3) possesses a C3 hydroxyl capable of hydrogen bond donation, whereas the target compound's C3 propoxy group eliminates this donor capacity . The target compound has zero hydrogen bond donors and a topological polar surface area (tPSA) of 48.4 Ų, compared to one hydrogen bond donor and a higher tPSA (approximately 68.4 Ų) for the hydroxy analog [1].

Physicochemical Properties Permeability ADME

Rotatable Bond Count as a Conformational Flexibility Indicator

The target compound features five rotatable bonds (propoxy chain + ester), whereas analogs with shorter alkoxy chains such as 6-Bromo-3-methoxy-pyridine-2-carboxylic acid methyl ester possess only three rotatable bonds [1]. This difference translates into a greater entropic penalty upon binding for the propoxy derivative, but simultaneously offers enhanced conformational sampling that may be advantageous for targeting flexible or cryptic pockets.

Ligand Efficiency Binding Affinity Medicinal Chemistry

High-Value Application Scenarios for 6-Bromo-3-propoxy-pyridine-2-carboxylic acid methyl ester (CAS 1823824-14-1)


CNS Lead Optimization Programs Requiring Balanced Lipophilicity

The compound's XLogP3 of 2.9, combined with zero hydrogen bond donors and a tPSA of 48.4 Ų, situates it within the favorable range for blood-brain barrier permeability [1]. Its propoxy chain extends hydrophobic contact without pushing LogP above 3, making it a superior starting point for CNS-penetrant scaffolds compared to phenoxypropoxy analogs that exceed LogP 4.0.

Parallel Synthesis of 6,3,2-Trisubstituted Pyridine Libraries via Orthogonal Reactivity

The simultaneous presence of a bromine (cross-coupling handle), methyl ester (hydrolysis/reduction handle), and propoxy ether (modulation of lipophilicity without introducing a hydrogen bond donor) enables chemists to perform sequential diversification at all three positions without protecting group manipulations [1]. This orthogonal reactivity reduces step count and improves throughput in library synthesis.

Agrochemical Intermediate Requiring Enhanced Metabolic Stability

The propoxy ether is less susceptible to Phase I oxidative metabolism compared to benzylic or phenoxy-containing alkoxy chains [1]. For agrochemical programs where soil half-life and photostability are selection criteria, the n-propoxy substitution offers a built-in stability advantage over analogs with aromatic ether appendages.

Fragment-Based Drug Discovery Incorporating Conformational Flexibility

With five rotatable bonds and a molecular weight of 274.11 Da, the compound straddles the fragment-to-lead boundary [1]. Its conformational flexibility, absent in the rigid methoxy analog (3 rotatable bonds), allows exploration of dynamic binding sites without exceeding typical fragment molecular weight limits.

Quote Request

Request a Quote for 6-Bromo-3-propoxy-pyridine-2-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.